Cas no 1797118-21-8 (6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline)

6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
-
- [6-(2-ethylpiperidin-1-yl)-3,4-dihydro-2H-quinolin-1-yl]-(2-fluoropyridin-4-yl)methanone
- AKOS033514945
- Z1663390870
- 6-(2-ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline
- EN300-26613746
- 1797118-21-8
- 6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline
-
- インチ: 1S/C22H26FN3O/c1-2-18-7-3-4-12-25(18)19-8-9-20-16(14-19)6-5-13-26(20)22(27)17-10-11-24-21(23)15-17/h8-11,14-15,18H,2-7,12-13H2,1H3
- InChIKey: ZMSRMVMONDDEPB-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CN=1)C(N1CCCC2=C1C=CC(=C2)N1CCCCC1CC)=O
計算された属性
- 精确分子量: 367.20599062g/mol
- 同位素质量: 367.20599062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 516
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 36.4Ų
6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613746-0.05g |
6-(2-ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline |
1797118-21-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinolineに関する追加情報
Recent Advances in the Study of 6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline (CAS: 1797118-21-8)
The compound 6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline (CAS: 1797118-21-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical applications.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline. The researchers employed a multi-step synthetic route, starting from commercially available precursors, to achieve high yields and purity. The study highlighted the importance of the 2-fluoropyridine moiety in enhancing the compound's binding affinity to its target, while the ethylpiperidinyl group contributed to improved pharmacokinetic properties. The findings suggest that this compound could serve as a lead structure for further drug development.
In another study, researchers investigated the biological activity of 6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline in vitro and in vivo. The compound demonstrated potent inhibitory effects on a specific enzyme implicated in a range of inflammatory diseases. The study utilized advanced techniques such as X-ray crystallography and molecular docking to elucidate the binding mode of the compound to its target. The results indicated that the compound's unique structural features enable it to occupy the active site of the enzyme with high specificity, making it a promising candidate for further preclinical evaluation.
Further research has also explored the potential of 6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline in the treatment of neurological disorders. A recent preprint article reported that the compound exhibited neuroprotective effects in a rodent model of neurodegenerative disease. The study attributed these effects to the compound's ability to modulate specific signaling pathways involved in neuronal survival. These findings open new avenues for the development of therapeutics targeting neurodegenerative conditions.
Despite these promising results, challenges remain in the development of 6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed in future studies. However, the compound's unique pharmacological profile and structural versatility make it a valuable tool for both basic research and drug discovery efforts.
In conclusion, recent studies on 6-(2-Ethylpiperidin-1-yl)-1-(2-fluoropyridine-4-carbonyl)-1,2,3,4-tetrahydroquinoline (CAS: 1797118-21-8) have provided valuable insights into its synthetic accessibility, biological activity, and therapeutic potential. Continued research in this area is expected to further elucidate its mechanisms of action and optimize its properties for clinical applications. The compound represents a promising candidate for the development of novel therapeutics in various disease areas, and its study is likely to remain a focal point in chemical biology and pharmaceutical research in the coming years.
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